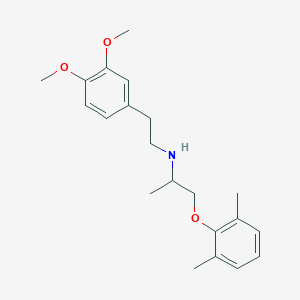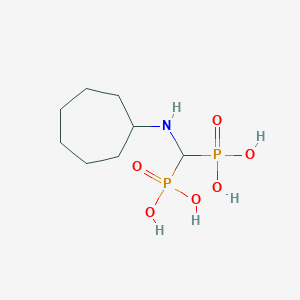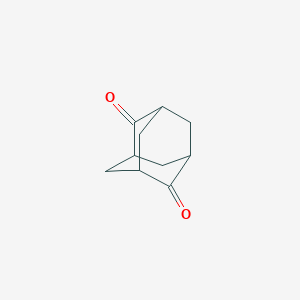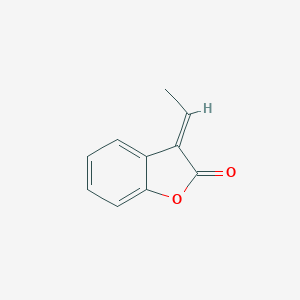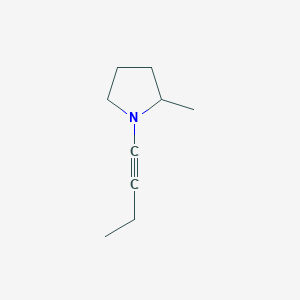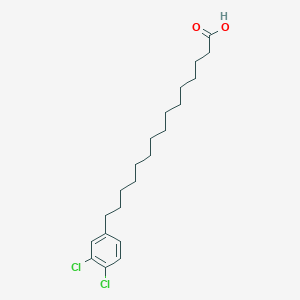
15-(3,4-dichlorophenyl)pentadecanoic Acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 15-(3,4-dichlorophenyl)pentadecanoic acid involves multi-step chemical reactions starting from basic organic precursors. For example, the regiospecific synthesis of 15-(4-[123I]iodophenyl)pentadecanoic acid, a related compound, is achieved via a precursor synthesized in six steps from 4-bromophenylacetylene, demonstrating the complex chemistry involved in producing these specialized molecules (Culbert, Lu, & Adam, 1997).
Molecular Structure Analysis
The molecular structure of 15-(3,4-dichlorophenyl)pentadecanoic acid and its derivatives is characterized by the presence of a long aliphatic chain and a phenyl group substituted with specific functional groups (e.g., iodine or chlorine), which influence its physical and chemical properties. The uranyl 1,15-pentadecanedioate complex provides an example of how carboxylate groups can chelate metal ions, indicating the versatile binding capabilities of long-chain fatty acids (Thuéry & Harrowfield, 2017).
Chemical Reactions and Properties
The chemical reactions of 15-(3,4-dichlorophenyl)pentadecanoic acid derivatives involve various organic transformations, including halogenation, oxidation, and coupling reactions. For instance, the preparation of 15-(p-[123I]iodophenyl) pentadecanoic acid using Sn in an acetic acid medium achieves a radiochemical yield of more than 96%, showcasing the specific reactivity of these compounds (Verbruggen, 1988).
Physical Properties Analysis
The physical properties of 15-(3,4-dichlorophenyl)pentadecanoic acid derivatives, such as melting points, solubility, and stability, are crucial for their application in medical imaging and diagnostics. These properties are determined by the length of the aliphatic chain, the nature of the substituted phenyl group, and the overall molecular conformation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological molecules, define the utility of these compounds in studying fatty acid metabolism. The synthesis and evaluation of various labeled derivatives, such as 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid, highlight the potential of these compounds in PET imaging to assess myocardial fatty acid metabolism, demonstrating their valuable chemical properties (Tu et al., 2010).
Aplicaciones Científicas De Investigación
Radioisotope-Labeled Derivatives for Medical Imaging
Synthesis for Imaging : Derivatives of pentadecanoic acid, such as 15-(4-[131I]iodophenyl)pentadecanoic acid (p-IPPA), have been developed for use in radioanalytical chemistry, specifically in the synthesis of compounds for medical imaging applications. These compounds are synthesized using specific precursors and conditions to achieve high radiochemical yields and purity, essential for effective imaging (Al-Momani et al., 2010).
Myocardial Fatty Acid Metabolism : Other related research includes the evaluation of β-methyl-15-p-iodophenylpentadecanoic acid (βMe-IPPA) for its potential to indicate long-chain fatty acid utilization in the heart, using nuclear medicine techniques. This research is pivotal in understanding the metabolism and kinetics of fatty acids in isolated rat hearts, providing insights into cardiac function and potential disease mechanisms (DeGrado et al., 2004).
Advanced Radiotracer Development
PET Tracers : The synthesis and evaluation of 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid as a PET tracer for studying myocardial fatty acid metabolism have been explored. Such studies underscore the relevance of these compounds in developing diagnostic tools for assessing heart conditions, showcasing the application of pentadecanoic acid derivatives in creating advanced imaging agents (Tu et al., 2010).
Technetium-99m Labeling : Research on 99mTc(CO)3-15-[N-(Acetyloxy)-2-picolylamino]pentadecanoic acid illustrates the exploration of pentadecanoic acid derivatives for potential use in evaluating fatty acid metabolism in the myocardium. These studies contribute to the development of non-invasive methods for diagnosing and understanding cardiovascular diseases (Lee et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
15-(3,4-dichlorophenyl)pentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2O2/c22-19-16-15-18(17-20(19)23)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(24)25/h15-17H,1-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQGGGVGFUGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCCCCCCCCCCCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371104 | |
| Record name | 15-(3,4-dichlorophenyl)pentadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-(3,4-dichlorophenyl)pentadecanoic Acid | |
CAS RN |
116409-73-5 | |
| Record name | 15-(3,4-dichlorophenyl)pentadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-(3,4-Dichlorophenyl)pentadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)
